molecular formula C19H16ClN3O3 B4015238 METHYL 5-(3-CHLOROBENZAMIDO)-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE

METHYL 5-(3-CHLOROBENZAMIDO)-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE

Cat. No.: B4015238
M. Wt: 369.8 g/mol
InChI Key: WOACEOKVHWJISN-UHFFFAOYSA-N
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Description

METHYL 5-(3-CHLOROBENZAMIDO)-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorobenzamido group, a methyl group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(3-CHLOROBENZAMIDO)-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves the reaction of N-(chloromethyl)-3-chlorobenzamide with triethylamine in dry acetone . The structure of the newly synthesized compound is characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FTIR, and mass spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(3-CHLOROBENZAMIDO)-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Mechanism of Action

The mechanism of action of METHYL 5-(3-CHLOROBENZAMIDO)-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-(3-CHLOROBENZAMIDO)-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 5-[(3-chlorobenzoyl)amino]-3-methyl-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-12-16(19(25)26-2)17(23(22-12)15-9-4-3-5-10-15)21-18(24)13-7-6-8-14(20)11-13/h3-11H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOACEOKVHWJISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-(3-CHLOROBENZAMIDO)-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE

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